molecular formula C8H3ClINO2 B13890547 6-Chloro-4-iodoindoline-2,3-dione

6-Chloro-4-iodoindoline-2,3-dione

Cat. No.: B13890547
M. Wt: 307.47 g/mol
InChI Key: IMBCJKKVTWGORE-UHFFFAOYSA-N
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Description

6-Chloro-4-iodoindoline-2,3-dione is a compound belonging to the indoline-2,3-dione family, which is characterized by the presence of a chloro and iodo substituent at the 6th and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodoindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method is the electrophilic substitution reaction where indoline-2,3-dione is treated with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid or dichloromethane, and a catalyst like iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the desired compound with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodoindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into indoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

6-Chloro-4-iodoindoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodoindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-phenylindoline-2,3-dione
  • 6-Bromo-1-butylindoline-2,3-dione
  • 1-Ethyl-5-iodoindoline-2,3-dione
  • 6-Chloroindoline-2,3-dione
  • 1-Benzyl-5-fluoroindoline-2,3-dione

Uniqueness

6-Chloro-4-iodoindoline-2,3-dione is unique due to the presence of both chloro and iodo substituents, which impart distinct chemical reactivity and biological activity compared to other indoline-2,3-dione derivatives. The combination of these halogens can enhance the compound’s electrophilic nature and its potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H3ClINO2

Molecular Weight

307.47 g/mol

IUPAC Name

6-chloro-4-iodo-1H-indole-2,3-dione

InChI

InChI=1S/C8H3ClINO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)

InChI Key

IMBCJKKVTWGORE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)I)Cl

Origin of Product

United States

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